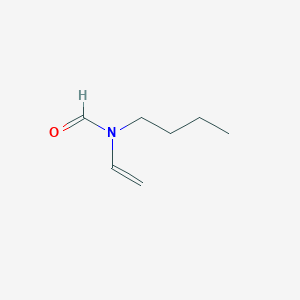







|
REACTION_CXSMILES
|
[CH:1]([NH:3][CH:4]=[O:5])=[CH2:2].CC([O-])(C)C.[K+].Br[CH2:13][CH2:14][CH2:15][CH3:16]>C1COCC1>[CH2:13]([N:3]([CH:1]=[CH2:2])[CH:4]=[O:5])[CH2:14][CH2:15][CH3:16] |f:1.2|
|


|
Name
|
|
|
Quantity
|
11.67 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)NC=O
|
|
Name
|
|
|
Quantity
|
18.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
15 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with constant stirring over 45 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Into a dry 500 mL three-necked round-bottomed flask equipped with magnetic stirring bar
|
|
Type
|
ADDITION
|
|
Details
|
When addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to ambient temperature
|
|
Type
|
STIRRING
|
|
Details
|
stirred overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
After potassium bromide salt was removed
|
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
diluted with 200 mL of water
|
|
Type
|
EXTRACTION
|
|
Details
|
The organic layer was extracted three times with diethyl ether
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed twice with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting product was recovered
|
|
Type
|
CONCENTRATION
|
|
Details
|
after concentration
|
|
Type
|
CUSTOM
|
|
Details
|
in vacuum and purification by chromatography on silica (diethyl ether/petroleum ether (v/v=3:7)
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |